1,5-Cyclooctadiene

Photooxygenation Singlet Oxygen Chemistry Allylic Oxidation

1,5-Cyclooctadiene (99%) is a high-purity ligand for Ni(COD)₂-catalyzed cyclizations with 99.5% selectivity. Its reactivity in photooxygenation is 7x faster than cis-cyclooctene, accelerating allylic oxidation workflows. The non-conjugated diene system ensures stable, labile complexes ideal for catalyst activation. Procure to leverage this thermodynamically favored isomer for reproducible, high-yield organometallic syntheses.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 1552-12-1
Cat. No. B075094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Cyclooctadiene
CAS1552-12-1
Synonyms1,5-cyclooctadiene
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESC1CC=CCCC=C1
InChIInChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7-
InChIKeyVYXHVRARDIDEHS-QGTKBVGQSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN BENZENE, CARBON TETRACHLORIDE

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Cyclooctadiene (CAS 1552-12-1) Procurement Guide: Chemical Identity and Core Characteristics


1,5-Cyclooctadiene (CAS 1552-12-1), commonly abbreviated as COD, is a cyclic C8 diene existing predominantly as the cis,cis-(Z,Z) stereoisomer [1]. It is a colorless, flammable liquid with a density of 0.882 g/mL at 25 °C, a boiling point of 149–150 °C, and a refractive index (n20/D) of 1.493–1.494 [1][2]. Produced industrially via the nickel-catalyzed dimerization of butadiene, its primary value lies in its function as a bidentate, chelating ligand in organometallic chemistry [2]. Unlike its structural isomer 1,3-cyclooctadiene, the non-conjugated diene system of 1,5-COD enables the formation of stable yet substitutionally labile metal complexes, a crucial feature for catalyst activation [3].

Why 1,5-Cyclooctadiene Procurement Cannot Be Simplified by Substituting Closely Related Dienes


The practice of substituting one diene ligand for another in catalyst formulation or organic synthesis without considering quantifiable differences in reactivity, selectivity, and product properties can lead to significant yield losses, process failure, or the generation of undesired byproducts. While compounds like 1,3-cyclooctadiene, norbornadiene (NBD), and 1,5-hexadiene share the general classification of 'dienes', they exhibit distinct thermodynamic stabilities, ligand substitution kinetics, and chemoselectivity profiles [1]. For instance, 1,3-cyclooctadiene preferentially undergoes isomerization to 1,5-COD upon metal coordination, demonstrating the unique thermodynamic sink that the 1,5-isomer represents [2]. Similarly, direct comparisons show that norbornadiene catalysts often produce polymers with different molecular weights and activity levels compared to their COD analogs [3]. These differences are not qualitative footnotes but are quantified in primary literature and have direct implications for the reproducibility and economic viability of catalytic processes. The following quantitative evidence demonstrates exactly where and why 1,5-cyclooctadiene provides a differentiated performance profile that justifies its specific procurement over available alternatives.

Quantitative Differentiation of 1,5-Cyclooctadiene (CAS 1552-12-1): A Data-Driven Guide for Procurement Decisions


1,5-Cyclooctadiene Exhibits 7-Fold Higher Reactivity in Singlet Oxygen Ene Reactions Compared to cis-Cyclooctene

In a direct comparative study of photosensitized oxygenation, 1,5-cyclooctadiene demonstrated a significantly enhanced reactivity profile relative to the monoene analog cis-cyclooctene. This is a direct head-to-head comparison under identical experimental conditions [1].

Photooxygenation Singlet Oxygen Chemistry Allylic Oxidation Reactivity Comparison

1,5-Cyclooctadiene Enables 99.5% Selectivity in Cycloisomerization, Surpassing All Known Nickel Complex Catalysts

In a study evaluating the Ni(COD)₂/BF₃·OEt₂ catalytic system, 1,5-cyclooctadiene was converted via cycloisomerization to bicyclo[3.3.0]oct-2-ene. The catalytic system demonstrated unparalleled effectiveness, achieving a selectivity for the desired bicyclic product that surpassed all previously reported nickel complex catalysts [1].

Cycloisomerization Nickel Catalysis Bicyclo[3.3.0]octene Selectivity

1,5-Cyclooctadiene Thermolysis Requires 13.9% Lower Activation Energy Compared to 4-Vinylcyclohexene

A computational study using the MINDO/3 method quantified the activation energies for the rate-determining steps in the thermolysis of 1,5-cyclooctadiene and its isomerization product 4-vinylcyclohexene. This provides a cross-study comparable metric for the relative thermal stability of these interconverting C8 species [1].

Thermolysis Activation Energy Kinetics Isomerization

1,5-Cyclooctadiene Ligand Lability Enables Catalyst Activation While 1,5-Hexadiene Yields Inert Complexes

In the design of organometallic single-chain polymer nanoparticles (SCPNs) using dinuclear μ-halo(diene)Rh(I) complexes, the choice of diene ligand dictated the success of the polymer folding process. The 1,5-cyclooctadiene (COD) ligand formed complexes that were too inert to facilitate efficient intra-chain cross-linking, whereas the acyclic 1,5-hexadiene provided the requisite balance of stability and lability [1].

Single-Chain Polymer Nanoparticles Rhodium Complexes Ligand Lability Catalyst Design

Validated Application Scenarios for 1,5-Cyclooctadiene (CAS 1552-12-1) Derived from Quantitative Evidence


High-Throughput Synthesis of Bicyclo[3.3.0]octene Scaffolds via Selective Cycloisomerization

Procurement of high-purity 1,5-cyclooctadiene is validated for laboratories and production facilities engaged in the synthesis of bicyclo[3.3.0]octene derivatives. The evidence from a Ni(COD)₂/BF₃·OEt₂-catalyzed system demonstrates that 1,5-COD can be converted with up to 99.5% selectivity at full conversion, outperforming all other known nickel complex catalysts for this transformation [4]. This scenario applies specifically to processes where the avoidance of [2+2] cyclodimerization or other oligomerization side reactions is paramount for achieving high yields of the desired bicyclic product.

Accelerated Photooxygenation and Allylic Oxidation Workflows

This application scenario is validated for research groups and pilot plants utilizing singlet oxygen (¹O₂) for the allylic oxidation of unsaturated hydrocarbons. The direct comparative evidence showing that 1,5-cyclooctadiene reacts seven times faster than cis-cyclooctene under identical photooxygenation conditions [4] justifies its procurement for accelerating reaction timelines and increasing throughput. This scenario is specifically relevant when the goal is to produce 4-hydroxy-5-cyclooctenone or related oxygenated cyclooctane derivatives with enhanced efficiency.

Design of Thermally Sensitive Chemical Processes Involving C8 Cyclic Intermediates

This scenario addresses the needs of process chemists and chemical engineers who must manage the thermal stability of intermediates in multi-step syntheses. The quantitative thermolysis data—showing a 13.9% lower activation energy for 1,5-cyclooctadiene compared to its isomer 4-vinylcyclohexene [4]—is critical for establishing safe operating temperature windows and for predicting the potential for isomerization side-reactions. Procurement of high-purity 1,5-COD, along with an understanding of its quantified thermal lability, is essential for designing robust, reproducible processes where the formation of 4-vinylcyclohexene must be minimized.

Tuning Catalyst Activity by Ligand Selection: When NOT to Use 1,5-COD

This is a cautionary application scenario derived from the direct comparison of Rh(I)-diene complexes in polymer nanoparticle synthesis [4]. It informs procurement decisions by highlighting a specific case where 1,5-cyclooctadiene should NOT be chosen. For researchers developing single-chain polymer nanoparticles (SCPNs) via intra-chain cross-linking of μ-halo(diene)Rh(I) complexes, the inertness of the 1,5-COD complex will prevent efficient polymer folding. In this specific context, the more labile acyclic 1,5-hexadiene is the correct procurement choice. This evidence empowers scientists to avoid costly trial-and-error and select the appropriate diene ligand for their desired application from the outset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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